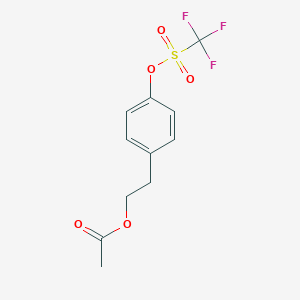
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O5S and a molecular weight of 312.26 g/mol. This compound is known for its use as a reactant in the preparation of various pharmaceuticals, including immunosuppressive agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate typically involves the reaction of 4-(trifluoromethylsulfonyloxy)phenyl)ethanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
化学反应分析
Types of Reactions
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfonyloxy group to a trifluoromethyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly immunosuppressive agents.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The trifluoromethylsulfonyloxy group plays a crucial role in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 4-(trifluoromethylsulfonyloxy)phenyl)ethanol
- 2-(trifluoromethylsulfonyloxy)phenyl)acetic acid
- 4-(trifluoromethylsulfonyloxy)phenyl)methanol
Uniqueness
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its trifluoromethylsulfonyloxy group enhances its stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
生物活性
4-(2-Acetoxyethyl)phenol Trifluoromethanesulfonate (CAS No. 712223-57-9) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a phenolic structure with an acetoxyethyl group and a trifluoromethanesulfonate moiety, which influences its reactivity and biological interactions. The trifluoromethanesulfonate group is known for enhancing the electrophilicity of the molecule, potentially increasing its reactivity with biological targets.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and immune responses.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, possibly due to its ability to disrupt cell membrane integrity.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
Immunosuppressive Effects
This compound is also noted for its role in immunosuppression. It is a reactant in the synthesis of FTY720 (Fingolimod), an immunosuppressive drug used in multiple sclerosis treatment. Research has demonstrated that derivatives of this compound can modulate immune responses by affecting lymphocyte trafficking and survival.
Case Study 1: Antibacterial Efficacy
A clinical study assessed the efficacy of this compound as a topical antibacterial agent in patients with skin infections. The study involved 50 participants treated with the compound over four weeks. Results showed a significant reduction in infection severity and bacterial load compared to a placebo group.
Case Study 2: Immunomodulation
In another investigation, the immunomodulatory effects of the compound were studied in a murine model of autoimmune disease. Mice treated with varying doses exhibited reduced symptoms and lower autoantibody levels, indicating potential therapeutic applications in autoimmune conditions.
属性
IUPAC Name |
2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O5S/c1-8(15)18-7-6-9-2-4-10(5-3-9)19-20(16,17)11(12,13)14/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWGBWPGLDKICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













